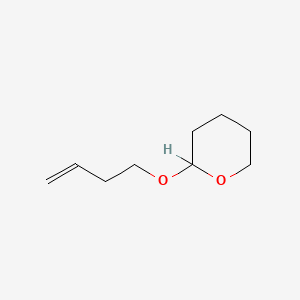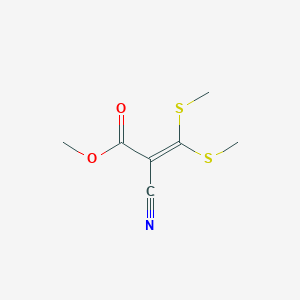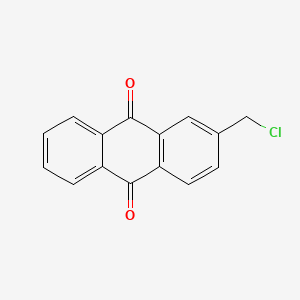
2-(Chloromethyl)anthraquinone
Descripción general
Descripción
2-(Chloromethyl)anthraquinone is an anthraquinone derivative . It has been utilized as a substrate to synthesize Cibanone yellow R, a vat dye . Its electrochemical behavior has been studied over a wide pH range .
Synthesis Analysis
Studies have shown that 2-(Chloromethyl)anthraquinone coatings on electrodes can enhance their electrical conductivity . Furthermore, this compound has significant potential in the synthesis of polymeric materials, including optical media and coatings .Molecular Structure Analysis
2-(Chloromethyl)anthraquinone is an anthraquinone derivative . More detailed information about its molecular structure might be available in specialized chemical databases or scientific literature.Chemical Reactions Analysis
2-(Chloromethyl)anthraquinone is an anthraquinone derivative . It was utilized as a substrate to synthesize Cibanone yellow R, a vat dye . Its electrochemical behavior has been studied over a wide pH range .Physical And Chemical Properties Analysis
2-(Chloromethyl)anthraquinone has a molecular weight of 256.68 g/mol . It has a computed XLogP3 of 4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 34 Ų . It has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- 2-(Chloromethyl)anthraquinone is used in original annulation processes in the anthraquinone series, particularly for the synthesis of new 2,3-dialkylnaphthacene-5,12-diones. This involves reactions with primary nitroalkanes under standard SRN1 reaction conditions and in a phase-transfer system, yielding fairly good yields (Terme et al., 2000).
Interaction with DNA
- The redox behavior of 2-(Chloromethyl)anthraquinone has been investigated, especially its interaction with DNA. It shows a stronger interaction with DNA than some clinically used anticancer drugs, suggesting potential for in vitro cytotoxic activity investigations (Shah et al., 2013).
Solvent Effects and Molecular Recognition
- The solvent effects on 2,3-bis(chloromethyl)-1,4-anthraquinone (a related compound) and its molecular recognition towards certain molecules have been studied. This includes investigations on its optical absorption and fluorescence emission spectra in different solvents and mixtures, which is crucial for understanding its interactions and potential applications (Sasirekha et al., 2007).
Electrocatalysis
- Studies have shown the use of 2-(Chloromethyl)anthraquinone in electrocatalysis, particularly for the oxygen reduction reaction in alkaline medium. Modified electrodes with anthraquinone derivatives, including 2-(Chloromethyl)anthraquinone, exhibit specific electrocatalytic behaviors, which are significant for various applications in electrochemistry (Mooste et al., 2014).
Photopolymerisation
- 2-(Chloromethyl)anthraquinone has been studied for its photophysical, photochemistry, and photopolymerisation properties. These studies are important for developing more efficient photochemical systems and understanding the behavior of anthraquinone derivatives under various conditions (Allen et al., 2018).
Direcciones Futuras
Anthraquinones, including 2-(Chloromethyl)anthraquinone, have been the subject of research interest due to their potential anticancer properties . Future research may focus on the development of new anthraquinone-based compounds as promising anticancer agents . The transformation of anthraquinones into each other may increase the blood concentration of the latter, leading to an increased pharmacological and/or toxicological effect .
Propiedades
IUPAC Name |
2-(chloromethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUYDKYMEMGYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322395 | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)anthraquinone | |
CAS RN |
6374-87-4 | |
| Record name | 9, 2-(chloromethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



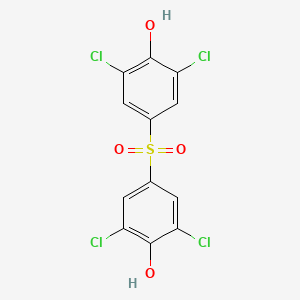
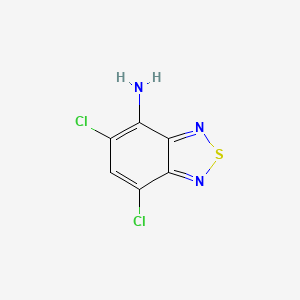





![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)




